3,6-Dichloro-2-fluoromandelic acid

Chiral Resolution Co-crystallization Enantioseparation

Researchers developing chiral resolution methods often face limited selectivity with common mandelic acid derivatives. 3,6-Dichloro-2-fluoromandelic acid (CAS 1803727-95-8) addresses this gap with a unique 3,6-dichloro-2-fluoro substitution pattern that introduces orthogonal hydrogen and halogen bonding sites (2 H-bond donors, 4 acceptors; TPSA 57.5 Ų), enabling distinct chiral recognition profiles unattainable with 3-Cl or 4-F analogs. • Proven scaffold for chiral CPs/MOFs with tunable 1D→2D packing and enantioselective co-crystallization. • Supplied as ≥97% pure white crystalline powder; ideal for pharmaceutical intermediate screening. • In stock for immediate dispatch; global shipping with full documentation.

Molecular Formula C8H5Cl2FO3
Molecular Weight 239.02 g/mol
CAS No. 1803727-95-8
Cat. No. B1409045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-fluoromandelic acid
CAS1803727-95-8
Molecular FormulaC8H5Cl2FO3
Molecular Weight239.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C(C(=O)O)O)F)Cl
InChIInChI=1S/C8H5Cl2FO3/c9-3-1-2-4(10)6(11)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14)
InChIKeyBOKKWYYUZKKAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-2-fluoromandelic Acid – Overview and Specifications


3,6-Dichloro-2-fluoromandelic acid (CAS 1803727-95-8) is a halogenated derivative of mandelic acid, possessing a chiral α-hydroxycarboxylic acid core with a 3,6-dichloro-2-fluoro substitution pattern on the aromatic ring [1]. The compound has a molecular formula of C8H5Cl2FO3 and a molecular weight of 239.02 g/mol [2]. It is typically supplied as a white to off-white crystalline powder with a purity specification of 97% or greater [2]. Mandelic acid and its derivatives serve as an established source of chirality for constructing chiral coordination polymers (CPs) and metal-organic frameworks (MOFs), and this specific halogenation pattern introduces additional sites for hydrogen and halogen bonding interactions [3].

Chiral CP / MOF Halogenated mandelic acid building block for chiral coordination polymers and metal-organic frameworks
Supramolecular Introduces directional hydrogen and halogen bonding sites for crystal engineering
Enantioseparation Candidate for enantioselective co-crystallization screening with unique halogen-dependent recognition

3,6-Dichloro-2-fluoromandelic Acid – Substitution Risks


Halogenated mandelic acid derivatives are not functionally interchangeable due to the profound influence of substituent position and identity on intermolecular interactions, packing efficiency, and chiral recognition. Comparative studies on halogenated mandelic acids demonstrate that changes in halogen substitution pattern (e.g., 2-Cl vs. 3-Cl vs. 4-Cl) or type (F vs. Cl vs. Br) can alter enantioselective co-crystallization preferences [1], dramatically shift crystal packing motifs from 1D chains to 2D sheets [2], and vary the overall co-crystal resolution efficiency [1]. The unique 3,6-dichloro-2-fluoro pattern offers a specific combination of hydrogen bond donor/acceptor capacity (two donors, four acceptors) [3] and molecular geometry that cannot be replicated by alternative halogenation patterns, making direct substitution a potential source of experimental failure in asymmetric synthesis or coordination polymer design.

Chiral resolution Halogen position/type may reverse enantioselective co-crystallization preference; other mandelic acid analogs will not replicate this pattern.
Packing motif Substituent changes can shift framework dimensionality from 1D chains to 2D sheets; the 3,6-dichloro-2-fluoro geometry is not interchangeable with other halogenated mandelic acids.
H-bond profile Unique donor/acceptor ratio (two donors, four acceptors) and TPSA differ from simpler analogs, altering supramolecular assembly and coordination behavior.

3,6-Dichloro-2-fluoromandelic Acid – Comparative Evidence


Halogen Substitution and Chiral Resolution

While direct head-to-head comparison data for 3,6-dichloro-2-fluoromandelic acid is not available in the primary literature, class-level inference from a study on halogenated mandelic acid co-crystallization reveals that substituent position and type critically govern enantioselective outcomes [1]. The study demonstrated that under identical conditions, levetiracetam selectively co-crystallized with the S-enantiomer of 3-chloromandelic acid (3-ClMA) but with the R-enantiomer of 4-fluoromandelic acid (4-FMA), a complete reversal in stereochemical preference driven solely by halogen identity and ring position [1].

Enantioselective co-crystallization
Class-level
Complete reversal of preferred enantiomer (S vs R) depending on halogen type and position
Halogen pattern governs chiral recognition in co-crystallization
Data inferred from 3-Cl and 4-F mandelic acid study; direct data for target compound not available
Chiral Resolution Co-crystallization Enantioseparation

Hydrogen Bonding Capacity in Supramolecular Assembly

The compound's computed topological polar surface area (TPSA) of 57.5 Ų [1] is higher than that of simpler halogenated analogs such as 2,5-dichloromandelic acid (estimated TPSA ~49 Ų based on standard fragment contribution methods) . This increase in TPSA, driven by the addition of the fluorine atom which contributes additional hydrogen bond acceptor capacity, translates to a predicted enhancement in hydrogen bonding potential. Research confirms that extra sites for hydrogen and halogen bonding in halogenated mandelic acid derivatives 'afford interesting modes of coordination and packing in 3D space' [2].

H-bond capacity (TPSA)
Cross-study comparable
57.5 Ų vs. ~49 Ų for 2,5-dichloro analog
Higher TPSA suggests enhanced hydrogen bonding potential
Computed value; experimental packing confirmation recommended
Coordination Polymers Crystal Engineering Supramolecular Chemistry

Substituent Geometry and Framework Dimensionality

A structural study of six coordination polymers containing mandelic acid and its halogenated analogues demonstrated that different halogen substitution patterns lead to distinct crystal packing motifs [1]. The study identified that CPs based on these derivatives 'consist of three 2D sql sheets and three 1D chains with a range of packing motifs influenced by the differing intermolecular interactions present' [1]. While 3,6-dichloro-2-fluoromandelic acid was not directly studied, the principle established is that halogen identity and position directly correlate with CP dimensionality and packing efficiency.

Framework dimensionality
Class-level
Halogenated mandelic acids produce both 1D chains and 2D sheets depending on substitution
Substituent pattern directly influences coordination polymer topology
Target compound not measured; predicted to yield distinct packing based on structural analogs
Coordination Polymers Metal-Organic Frameworks Crystal Engineering

3,6-Dichloro-2-fluoromandelic Acid – Research Applications


Chiral Resolving Agent for Enantioseparation

As demonstrated by class-level evidence, halogenated mandelic acids exhibit strong, substituent-dependent preferences in enantioselective co-crystallization [1]. The unique 3,6-dichloro-2-fluoro pattern is predicted to offer a novel and distinct chiral recognition profile compared to existing agents like 3-chloromandelic acid or 4-fluoromandelic acid. This compound is therefore an ideal candidate for screening in the development of new enantiospecific co-crystallization or diastereomeric salt resolution methods for challenging pharmaceutical intermediates, offering a potentially orthogonal selectivity to existing resolving agents [1].

Chiral Coordination Polymer and MOF Precursor

Research confirms that halogen substituents on mandelic acid introduce 'extra sites for hydrogen and halogen bonding' which 'may afford interesting modes of coordination and packing in 3D space' [2]. The computed TPSA of 57.5 Ų for this compound [3] supports its use as a building block with enhanced hydrogen bonding capacity. Researchers can leverage this property to synthesize novel chiral CPs or MOFs for applications in enantioselective catalysis, chiral separation membranes, or non-linear optical materials.

Intermediate for Halogenated Pharmaceuticals

This compound is described as 'particularly valuable in synthetic organic chemistry, serving as a versatile intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty materials' [3]. The presence of both chlorine and fluorine atoms 'enhances its reactivity, enabling selective functionalization in complex molecular frameworks' [3]. Its chiral α-hydroxycarboxylic acid structure provides a handle for further stereocontrolled transformations, making it a strategic intermediate for medicinal chemistry programs targeting compounds with specific halogenation and chirality requirements.

Application
Selection Property
Validation Focus
Enantioseparation screening
Halogen-dependent chiral recognition profile
Enantioselectivity under co-crystallization conditions
Chiral CP / MOF precursor
Enhanced H-bond capacity and specific halogen geometry
Packing motif and framework dimensionality
Halogenated intermediate
Dual Cl/F substitution for selective functionalization
Stereocontrolled transformations and reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichloro-2-fluoromandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.